molecular formula C15H12FN5O B5805665 N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide

N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5805665
M. Wt: 297.29 g/mol
InChI Key: BVXJHKZATHTRPA-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is a chemical compound that has garnered interest in the scientific community for its unique structure and potential applications. This compound belongs to a class of compounds that often exhibit interesting chemical and physical properties, making them subjects of extensive research in materials science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide involves multiple steps, including the formation of tetrazole ring and the introduction of the fluorobenzyl group. One common approach is through the coupling of 4-fluorobenzylamine with an appropriate tetrazolyl precursor under conditions that facilitate amide bond formation. Although the specific synthesis of this compound is not detailed in the available literature, similar compounds have been synthesized through methods involving acylation, amide bond formation, and substitution reactions, indicating the potential pathways for synthesizing this compound as well (Sahil Goel et al., 2017).

Molecular Structure Analysis

The molecular structure of N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide can be characterized by X-ray crystallography, providing insights into its crystalline form, molecular conformation, and intermolecular interactions. Compounds with similar structures exhibit hydrogen bonding and π-π stacking interactions, contributing to their stability and solid-state arrangement. These structural features are critical in determining the compound's reactivity and physical properties (B. K. Sagar et al., 2018).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-13-5-1-11(2-6-13)9-17-15(22)12-3-7-14(8-4-12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXJHKZATHTRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide

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